molecular formula C20H23N3O6 B2358138 (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 391883-14-0

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B2358138
CAS No.: 391883-14-0
M. Wt: 401.419
InChI Key: QRECGJVPFMJNDO-SSDVNMTOSA-N
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Description

The compound is a benzamide derivative with dimethoxy substituents and a hydrazine linkage. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound likely features a planar amide linkage, with the benzene rings potentially involved in π-stacking interactions. The dimethoxy substituents might influence the electron density of the benzene rings .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The presence of the hydrazine linkage could also make it susceptible to oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and exhibit moderate to high polarity .

Scientific Research Applications

Synthesis and Structural Analysis

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound with potential interest in various fields of chemical research, notably in the synthesis of novel organic compounds and the exploration of their structural and functional properties. The compound's structure is related to a class of molecules that have been studied for their reactivity, ability to form derivatives, and applications in medicinal chemistry and materials science.

One area of application involves the synthesis of hydrazone derivatives and their structural analysis through methods like X-ray crystallography. For instance, studies on similar molecules have focused on their crystal structures to understand the influence of different substituents on molecular conformation and hydrogen-bonding interactions, which are crucial for their reactivity and potential biological activity (H. Purandara, S. Foro, & B. Thimme Gowda, 2018). These investigations provide a foundation for designing new compounds with tailored properties for specific applications.

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. Research has shown that derivatives of N-acylhydrazones, for example, possess promising antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (S. Ersan, S. Nacak, R. Berkem, & T. Ozden, 1997). The study of such compounds is crucial in the pharmaceutical industry's ongoing search for new therapeutic agents.

Photonic and Materials Science Applications

Additionally, derivatives of this compound may find applications in materials science, particularly in the development of photonic devices. Research on similar hydrazone derivatives has explored their third-order nonlinear optical properties, indicating potential use in optical limiting and other photonic applications. These studies highlight the compound's relevance in creating materials for advanced technological applications (Vijayakumar Sadasivan Nair et al., 2022).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many benzamide derivatives .

Properties

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-26-15-6-8-16(27-2)14(9-15)11-22-23-19(24)12-21-20(25)13-5-7-17(28-3)18(10-13)29-4/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRECGJVPFMJNDO-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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